molecular formula C12H15ClN2O2 B1395953 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 676626-73-6

6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Cat. No.: B1395953
CAS No.: 676626-73-6
M. Wt: 254.71 g/mol
InChI Key: VMBCMPHBUDOTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

676626-73-6

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15ClN2O2/c13-11-2-1-10(8-14-11)12(16)15-7-9-3-5-17-6-4-9/h1-2,8-9H,3-7H2,(H,15,16)

InChI Key

VMBCMPHBUDOTTO-UHFFFAOYSA-N

SMILES

C1COCCC1CNC(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combined 6-chloronicotinic acid (2.0 g, 12.69 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (2.193 g, 19.04 mmol) and EDC (4.87 g, 25.4 mmol) in CH2Cl2 (100 mL) then added Hunig's base (6.65 mL, 38.1 mmol) and the mixture stirred at 20° C. for 24 h. More (tetrahydro-2H-pyran-4-yl)methanamine (1 g, 0.7 equiv), Hunig's base (2.2 mL, 1 equiv.) and DMAP (ca. 10 mg) were added and the reaction was heated at 45° C. for 18 h. More Hunig's base (3 mL) and DMAP (80 mg) was added and heating continued at 50° C. for 5 h. The reaction was then concentrated in vacuo to give a residue which was taken up in EtOAc (100 mL) and washed with saturated aqueous ammonium chloride (100 mL) and brine, dried over magnesium sulfate and concentrated in vacuo to give a residue which was purified on an 80 g silica gel column eluted with 0 to 100% EtOAc in hexanes, then filtered and dried in the lyophilizer to give the title compound (0.985 g, 30.5% yield) as a white solid. MS m/z 255, 257 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.12-1.28 (m, 2H) 1.60 (dd, J=12.9, 1.8 Hz, 2H) 1.78 (td, J=7.4, 3.7 Hz, 1H) 3.13-3.20 (m, 2H) 3.26 (td, J=11.7, 2.1 Hz, 2H) 3.84 (dd, J=11.4, 2.5 Hz, 2H) 7.64 (dd, J=8.3, 0.5 Hz, 1H) 8.23 (dd, J=8.3, 2.5 Hz, 1H) 8.74 (t, J=5.6 Hz, 1H) 8.82 (dd, J=2.5, 0.8 Hz, 1H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.193 g
Type
reactant
Reaction Step Two
Name
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mg
Type
catalyst
Reaction Step Four
Yield
30.5%

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